
2-Methylbutan-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutan-2-yl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with 2-methylbutan-2-ol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its molecular formula is C12H16O2, and it has a molecular weight of 192.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbutan-2-yl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-methylbutan-2-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutan-2-yl benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield benzoic acid and 2-methylbutan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products Formed
Hydrolysis: Benzoic acid and 2-methylbutan-2-ol.
Reduction: 2-Methylbutan-2-ol.
Substitution: Corresponding amides.
Aplicaciones Científicas De Investigación
2-Methylbutan-2-yl benzoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of other esters and chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylbutan-2-yl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbutan-2-ol, which can then interact with biological molecules. The benzoic acid component can be metabolized in the body and may exhibit antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
2-Methylbutan-2-yl benzoate can be compared with other similar esters, such as:
Ethyl benzoate: Formed by the esterification of benzoic acid with ethanol. It has a similar structure but with an ethyl group instead of a 2-methylbutan-2-yl group.
Methyl benzoate: Formed by the esterification of benzoic acid with methanol. It is a simpler ester with a methyl group.
Butyl benzoate: Formed by the esterification of benzoic acid with butanol. It has a longer alkyl chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, such as its aroma and reactivity.
Propiedades
Número CAS |
6963-55-9 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl benzoate |
InChI |
InChI=1S/C12H16O2/c1-4-12(2,3)14-11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Clave InChI |
VAQNNXXADMWCTA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
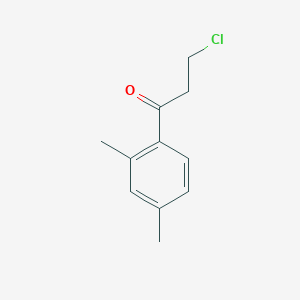
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
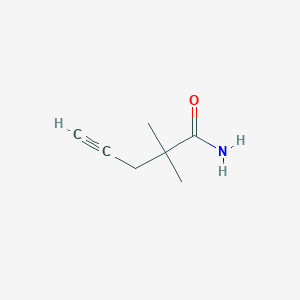
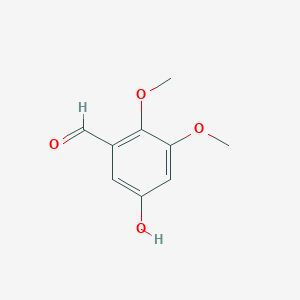
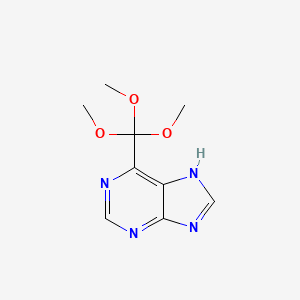

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

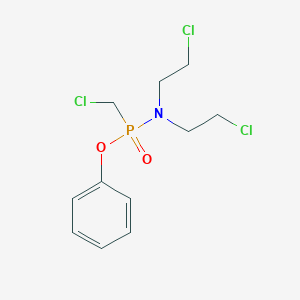
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
